ceftizoxime

Description

Contextual Overview of Cephalosporin (B10832234) Antibiotics and Ceftizoxime's Classification

This compound (B193995) is a member of the cephalosporin class of beta-lactam antibiotics. mcmaster.cataylorandfrancis.com Cephalosporins are categorized into generations based on their spectrum of antimicrobial activity, with later generations generally exhibiting broader activity against gram-negative bacteria. taylorandfrancis.com this compound is classified as a third-generation cephalosporin. mcmaster.cataylorandfrancis.comdrugbank.com This classification signifies its potent activity against a wide range of gram-negative bacteria, including many nosocomial pathogens. drugbank.comnih.gov Structurally, it is a parenteral cephalosporin characterized by a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7beta-position. nih.gov

Significance of this compound in Beta-Lactam Research Landscape

The significance of this compound in the field of beta-lactam research stems primarily from its high stability against a broad spectrum of beta-lactamases, the enzymes produced by bacteria that inactivate many beta-lactam antibiotics. drugbank.comnih.govresearchgate.netasm.orgtoku-e.compatsnap.comguidetopharmacology.orgnih.gov This resistance to enzymatic degradation allows this compound to maintain its efficacy against bacteria that are resistant to other cephalosporins. researchgate.netasm.org Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final stage of peptidoglycan synthesis. mcmaster.cadrugbank.comtoku-e.com This disruption of the cell wall integrity leads to bacterial cell lysis and death. mcmaster.catoku-e.com

Research has demonstrated that this compound's stability to beta-lactamases is comparable to other highly resistant cephalosporins like cefotaxime (B1668864) and cefoxitin (B1668866). researchgate.netasm.org This property makes it a valuable tool for studying mechanisms of bacterial resistance and for developing new beta-lactam antibiotics that can overcome these resistance mechanisms.

Rationale for Continued Academic Investigation of this compound

The continued academic investigation of this compound is driven by several key factors. The rising tide of antibiotic resistance necessitates the exploration of existing antibiotics for new applications and the development of novel derivatives. taylorandfrancis.com this compound's inherent stability and broad spectrum of activity make it an attractive scaffold for the synthesis of new compounds with enhanced properties.

Furthermore, studies continue to explore the full therapeutic potential of this compound, including its use in combination therapies and its effectiveness against specific and challenging pathogens. springermedizin.denih.govdovepress.com For instance, research has investigated its efficacy in treating complex infections and its potential role in empirical therapy for mixed infections, although some studies suggest caution in this area due to the potential for resistance development in certain bacteria. nih.gov The compound's pharmacokinetic properties, such as its distribution into various body fluids, also continue to be an area of interest for optimizing its clinical use. nih.gov

Table 1: Antibacterial Spectrum of this compound

| Bacterial Group | Activity Level | Examples of Susceptible Organisms |

|---|---|---|

| Gram-Negative Bacteria | High | Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, Neisseria gonorrhoeae drugbank.comresearchgate.netnih.gov |

| Gram-Positive Bacteria | Moderate | Streptococcus species (excluding Streptococcus faecalis) nih.gov |

| Anaerobic Bacteria | Moderate | Bacteroides species nih.gov |

| Enterobacteriaceae | High | Highly active against many species, including beta-lactamase positive strains nih.govcncb.ac.cn |

| Pseudomonas aeruginosa | Limited | Less active compared to some other third-generation cephalosporins nih.govcncb.ac.cn |

Table 2: Comparative Stability of this compound to Beta-Lactamases

| Antibiotic | Stability to Penicillinase | Stability to Cephalosporinase |

|---|---|---|

| This compound | High researchgate.netasm.org | High researchgate.netasm.org |

| Cefotaxime | High researchgate.netasm.org | High researchgate.netasm.org |

| Cefoxitin | High researchgate.netasm.org | High researchgate.netasm.org |

| Cefuroxime (B34974) | Moderate researchgate.netresearchgate.net | Moderate researchgate.netresearchgate.net |

| Cefamandole | Low researchgate.netasm.org | Low researchgate.netasm.org |

| Cefoperazone | Low researchgate.netasm.org | Low researchgate.netasm.org |

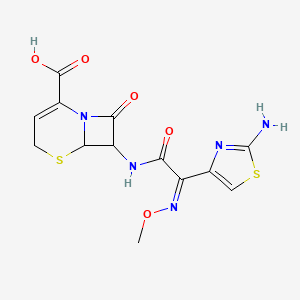

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N5O5S2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7- |

InChI Key |

NNULBSISHYWZJU-IDUWFGFVSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Molecular Mechanisms of Action and Primary Target Interactions of Ceftizoxime

Penicillin-Binding Protein (PBP) Affinity and Inhibition Dynamics

Ceftizoxime's mechanism of action involves binding to specific PBPs located within the bacterial cell wall. nih.govdrugbank.com This binding inhibits the final stage of bacterial cell wall synthesis, a crucial process for maintaining the structural integrity of the bacterium. nih.govdrugbank.commedicaldialogues.in The efficacy of This compound (B193995) is closely linked to its affinity for these PBP targets.

Interaction with Specific PBP Subtypes (e.g., PBP1A, PBP1B, PBP2, PBP3) in Model Organisms

This compound demonstrates a strong affinity for essential PBPs in various bacterial species. In Escherichia coli, it effectively binds to PBP1a and PBP1bs. nih.gov Studies have shown that low concentrations of this compound, specifically below 3.2 µg/ml, are sufficient to cause a 50% reduction in the binding of penicillin G to these PBP subtypes. nih.gov Similarly, in Enterobacter cloacae, this compound shows high affinity for PBP1a and PBP1bs, with concentrations under 1 µg/ml achieving the same 50% reduction in binding. nih.gov

In Staphylococcus aureus, this compound exhibits a particularly high and selective affinity for PBP2. nih.govnih.govasm.org Research indicates that a concentration as low as 0.1 µg/ml of this compound can inhibit the binding of radioactive penicillin to PBP2 in susceptible strains. asm.org This selective targeting of PBP2 is a key aspect of its activity against this pathogen. The affinity for other PBPs, such as PBP1, PBP3, and PBP4, is comparatively lower. asm.org For instance, the 50% inhibitory concentrations of this compound for S. aureus PBPs have been reported as 0.0626 µg/ml for PBP2, compared to 2.74 µg/ml for PBP1, 3.61 µg/ml for PBP3, and 50.8 µg/ml for PBP4. asm.org

A mutation in the pbpB gene, which encodes PBP2, can lead to decreased affinity for this compound and subsequent resistance. nih.govnih.gov Specifically, a single nucleotide substitution causing a proline to leucine (B10760876) change at amino acid residue 458 in the transpeptidase domain of PBP2 has been shown to reduce its affinity for this compound. nih.gov

| Organism | PBP Subtype | Key Findings |

| Escherichia coli | PBP1a, PBP1bs | 50% reduction in penicillin G binding at <3.2 µg/ml of this compound. nih.gov |

| Enterobacter cloacae | PBP1a, PBP1bs | 50% reduction in penicillin G binding at <1 µg/ml of this compound. nih.gov |

| Staphylococcus aureus | PBP2 | High selective affinity; 0.1 µg/ml inhibits penicillin binding. asm.org |

| Staphylococcus aureus | PBP1, PBP3, PBP4 | Lower affinity compared to PBP2. asm.org |

Elucidation of Molecular Binding Sites and Stereochemical Interactions with PBPs

The interaction between this compound and PBPs occurs at the active site of the enzyme, which contains a critical serine residue. oup.combiorxiv.org The beta-lactam ring of this compound is attacked by this serine, leading to the formation of a stable, covalent acyl-enzyme complex. biorxiv.org This acylation process effectively inactivates the PBP. mdpi.com

The stereochemistry of this compound is crucial for its high affinity and antibacterial activity. A comparison with its anti-isomer, FR 14060, revealed that while both molecules have similar outer membrane permeability, this compound has a significantly higher affinity for PBPs. nih.govnih.gov This difference in affinity is a primary contributor to this compound's superior antibacterial efficacy. nih.gov

Mechanistic Disruption of Peptidoglycan Transpeptidation and Cell Wall Biogenesis

The binding of this compound to PBPs directly inhibits their transpeptidase activity. nih.govdrugbank.comlibretexts.org Transpeptidases are responsible for the cross-linking of peptidoglycan chains, a final and essential step in the synthesis of the bacterial cell wall. libretexts.orgresearchgate.net By blocking this process, this compound prevents the formation of a stable and rigid cell wall. nih.govmedicaldialogues.in This disruption of peptidoglycan synthesis weakens the cell wall, making the bacterium susceptible to osmotic pressure and leading to cell lysis. libretexts.org

The inhibition of peptidoglycan polymerization is the key mechanism by which this compound exerts its bactericidal effect. nih.govnih.gov This interference with cell wall biogenesis is a hallmark of beta-lactam antibiotics. nih.govdrugbank.comaksci.com

Role in Bacterial Cell Lysis and Potential Interference with Autolytic Enzymes

Following the inhibition of cell wall synthesis by this compound, cell lysis is ultimately carried out by the bacterium's own autolytic enzymes, such as autolysins. nih.govdrugbank.commedicaldialogues.in It is also suggested that this compound may interfere with an inhibitor of these autolysins, further promoting cell lysis. nih.govdrugbank.commedicaldialogues.in The weakening of the cell wall due to the disruption of peptidoglycan synthesis, coupled with the activity of autolytic enzymes, leads to the destruction of the bacterial cell. researchgate.net

Computational and In Silico Molecular Docking Studies for Target Enzyme Interactions

Computational methods, including molecular docking, have been utilized to investigate the interactions between this compound and its target enzymes at a molecular level. researchgate.net These studies help to predict and analyze the binding affinity and orientation of the drug within the active site of PBPs. rjb.ro

Binding Site Analysis with Penicillin-Binding Proteins (PBPs)

Molecular docking studies have been performed on various PBPs, including PBP2a of Methicillin-resistant Staphylococcus aureus (MRSA), PBP2x of Streptococcus pneumoniae, and PBP1b of E. coli. researchgate.net These in silico analyses aim to understand the binding modes and affinities of cephalosporins like this compound. biorxiv.orgbiorxiv.org

The active site of PBPs is located within a transpeptidase domain and is characterized by conserved motifs, including the SXXK motif which contains the catalytic serine. oup.comresearchgate.netresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds, between the antibiotic and amino acid residues within this binding site. rjb.roplos.org For example, research on new dipeptide derivatives of this compound showed that these derivatives had higher predicted binding affinities for PBP2a, PBP2x, and PBP1b compared to this compound itself, suggesting potentially improved antimicrobial activity. researchgate.net

Predictive Modeling of Interactions with Carboxypeptidases and Other Bacterial Enzymes

Computational methods, such as molecular docking, are instrumental in predicting the interactions between this compound and various bacterial enzymes, including carboxypeptidases. pharmainfo.in These models help in understanding the binding affinities and predicting the potential efficacy of this compound and its derivatives.

One specific carboxypeptidase, D-alanyl-D-alanine carboxypeptidase DacC, is a known target of this compound. drugbank.com This enzyme is involved in the removal of C-terminal D-alanyl residues from the precursors of the cell wall's sugar-peptide structure. drugbank.com Molecular docking studies have been employed to predict the binding energies of novel Schiff bases of this compound with carboxypeptidases from Streptomyces sp. (PDB ID: 1pw1) and E. coli (PDB ID: 3ita). pharmainfo.in These studies indicated that the new derivatives had lower docking scores, suggesting they may possess enhanced bioactivity compared to the parent this compound molecule. pharmainfo.in

Similarly, molecular docking has been utilized to evaluate new dipeptide derivatives of this compound against PBPs from methicillin-resistant Staphylococcus aureus (MRSA) (PDB ID: 3ZG0), Streptococcus pneumoniae (PDB ID: 5OJ0), and E. coli (PDB ID: 5HLA). rjptonline.orgresearchgate.net The results showed higher binding affinities for these derivatives, which may translate to improved antimicrobial activity. rjptonline.orgresearchgate.net

Table 1: Predicted Binding Interactions of this compound Derivatives with Bacterial Enzymes

| This compound Derivative Type | Target Enzyme | Bacterial Species | Predicted Outcome | Reference |

|---|---|---|---|---|

| Schiff Bases | D-Alanyl-D-Alanine Carboxypeptidase | Streptomyces sp., E. coli | Lower docking scores, suggesting potentially better bioactivity. | pharmainfo.in |

| Dipeptide Derivatives | Penicillin-Binding Proteins (PBPs) | MRSA, S. pneumoniae, E. coli | Higher binding affinity, suggesting potentially improved antimicrobial activity. | rjptonline.orgresearchgate.net |

Analysis of Structural Determinants Governing Binding Affinity and Selectivity

The binding affinity and selectivity of this compound to its target PBPs are governed by specific structural features of both the antibiotic and the protein. The core structure of cephalosporins, particularly the substituents at the C3 and C7 positions, plays a crucial role in these interactions. acs.org

In a study of a this compound-resistant mutant of S. aureus, a single point mutation in the pbpB gene was identified. nih.gov This mutation resulted in the replacement of a proline with a leucine at amino acid residue 458 within the transpeptidase domain of PBP2. nih.gov This seemingly minor change led to a decreased affinity of PBP2 for this compound and, consequently, increased resistance. asm.orgnih.gov

Furthermore, the introduction of dipeptide moieties to the aminothiazole group of this compound has been shown to enhance binding affinity. rjptonline.orgresearchgate.net The presence of indole (B1671886) and/or imidazole (B134444) groups in these derivatives is thought to contribute to this improved binding, acting as pharmacophores with their own biological activities. rjptonline.orgresearchgate.net The net charge of the cephalosporin (B10832234) molecule is also a key factor, with a net negative charge generally associated with increased protein binding. acs.org

Table 2: Structural Modifications of this compound and Their Effect on Binding Affinity

| Structural Modification | Target Protein | Effect on Binding Affinity | Reference |

|---|---|---|---|

| Proline to Leucine substitution at residue 458 in PBP2 | PBP2 of S. aureus | Decreased | nih.gov |

| Addition of dipeptide moieties (containing indole/imidazole groups) | PBPs | Increased | rjptonline.orgresearchgate.net |

In Vitro Studies of this compound's Influence on Bacterial Morphogenesis

The inhibition of cell wall synthesis by this compound has a direct and observable impact on bacterial morphology. By disrupting the integrity of the peptidoglycan layer, this compound can induce changes in bacterial shape, leading to the formation of filaments, spheroplasts, or eventual cell lysis, particularly in actively dividing bacteria. patsnap.com

Studies have shown that the bactericidal activity of this compound is often time-dependent. nih.gov In vitro time-kill kinetic studies have demonstrated that this compound's ability to kill bacteria is comparable to or greater than that of other cephalosporins like cefoxitin (B1668866) or cefotetan (B131739) against susceptible and even some resistant strains of the Bacteroides fragilis group. nih.gov The in vitro activity of this compound has been shown to be potent against a wide range of both gram-positive and gram-negative anaerobic bacteria. nih.gov

While direct studies focusing solely on the morphological changes induced by this compound are not extensively detailed in the provided results, the mechanism of action inherently points to significant alterations in bacterial structure. The disruption of cell wall cross-linking directly impacts the maintenance of cell shape and integrity. patsnap.com

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Investigations of Ceftizoxime

Advanced Chemical Synthesis Pathways and Methodological Developments for Ceftizoxime (B193995) Core

The synthesis of this compound and its analogs involves intricate chemical processes. A common starting material is 7-amino-3-cephem-4-carboxylic acid. google.com One synthetic approach involves the reaction of 7-amino-3-cephem-4-carboxylic acid with a novel intermediate, diethyl thiophosphoryl-(Z)-(2-aminothiazole-4-yl)-methyl formamide-acetic ester, in an alkaline environment. google.com The process includes extraction, acidification, and crystallization to yield the final product. google.com Another method starts with 7-acetamido-3-hydroxy-3-cephalosporin-4-formic acid-diphenyl methyl ester, which undergoes reduction, sulfoacid esterification, de-esterification sulfonation, and removal of protecting groups to produce the key intermediate, 7-amino-3-free-3-cephalosporin-4-formic acid. google.com This intermediate is then reacted with an active ester to form this compound acid, which is subsequently converted to this compound sodium. google.com Researchers have also explored the synthesis of this compound alapivoxil, a prodrug of this compound, through a three-step reaction starting from this compound. researchgate.net

Design and Synthesis of Novel this compound Derivatives

To address challenges like beta-lactamase resistance and to improve oral bioavailability, researchers have synthesized various derivatives of this compound. These modifications primarily target the aminothiazole ring and other functional groups.

Dipeptide Derivatives and Modified Antimicrobial Efficacy

A promising strategy to enhance the activity of this compound involves the synthesis of dipeptide derivatives. rjptonline.orgresearchgate.net By linking dipeptide moieties, such as L-Tryptophan-L-valine, L-Tryptophan-L-alanine, L-Tryptophan-L-histidine, and L-Tryptophan-L-phenylalanine, to the aminothiazole group of this compound via an amide bond, new derivatives with potentially improved antimicrobial properties have been created. rjptonline.orgresearchgate.netresearchgate.net These modifications are designed to potentially utilize the peptide transport system for improved oral absorption. rjptonline.org Preliminary evaluations have shown that these dipeptide derivatives exhibit better activity against significant bacterial species like MRSA and E. coli compared to the parent this compound. rjptonline.orgresearchgate.net The enhanced affinity of these derivatives for penicillin-binding proteins (PBPs) is thought to be due to the presence of indole (B1671886) and/or imidazole (B134444) moieties from the amino acids. rjptonline.orgcitedrive.com

In one study, to enhance the oral absorption of this compound, L-alanine was introduced into the aminothiazole-oxime moiety at the C-7 position of various lipophilic esters of this compound, creating bifunctional prodrugs. nih.gov Among these, this compound alapivoxil demonstrated good oral absorption in animal models and potent therapeutic effects against both gram-positive and gram-negative bacteria. nih.gov

Schiff Base Derivatives and Altered Antibacterial Spectrum

Another approach to modify this compound's antibacterial spectrum is the synthesis of Schiff base derivatives. pharmainfo.inresearchgate.net These are prepared by reacting the primary amino group on the aminothiazole ring of this compound with various aromatic aldehydes. pharmainfo.inresearchgate.net This nucleophilic addition reaction is typically catalyzed by triethylamine (B128534) (TEA) and refluxed in methanol (B129727). pharmainfo.inresearchgate.net The resulting Schiff bases have shown improved antibacterial activities when compared to this compound sodium. pharmainfo.inresearchgate.net The presence of the azomethine group (-C=N-) in these derivatives is believed to contribute significantly to their antimicrobial activities. pharmainfo.in Molecular docking studies have suggested that these Schiff bases may have a better binding affinity for penicillin-binding proteins (PBPs) and carboxypeptidases. pharmainfo.inresearchgate.net

Other Functional Group Modifications and Their Impact on Bioactivity

Beyond dipeptides and Schiff bases, other functional group modifications have been explored to alter the bioactivity of this compound and related cephalosporins. For instance, the synthesis of new ceftazidime (B193861) derivatives involved substitution reactions with amino acids like phenylalanine, proline, valine, and glutamic acid at the pyridine (B92270) ring. derpharmachemica.com Another modification involved the N-acylation of the 2-amino thiazole (B1198619) group in ceftazidime. derpharmachemica.com These new derivatives generally showed significant antibacterial activity, particularly against Gram-negative bacteria. derpharmachemica.com

Comprehensive Structure-Activity Relationship (SAR) Analysis for this compound and Its Analogs

The structure-activity relationship (SAR) of this compound and its analogs reveals key structural features that determine their antibacterial potency and stability. oup.comoup.com

The α-Oximino Moiety : This group at the 7-acyl side chain is crucial for providing high stability against β-lactamases, a primary mechanism of bacterial resistance. oup.comoup.com

Configuration of the Oxime : The syn-isomer of the oxime is significantly more potent than the anti-isomer. oup.comoup.comnih.gov This difference in activity is likely due to a better fit and inhibitory action on the target penicillin-binding proteins (PBPs). nih.gov

Oxime Substituent : A methyl group on the oxime provides a good balance of activity against both Gram-positive and Gram-negative bacteria. oup.comoup.com

3-Position Substituent : The nature of the substituent at the 3-position of the cephalosporin (B10832234) nucleus influences in-vitro activity. oup.com Interestingly, this compound, which only has a hydrogen atom at this position, displays excellent activity, a finding that was not predictable from earlier SAR studies on cephalosporins. oup.com

Spectroscopic and Elemental Characterization of Synthesized Compounds (e.g., ¹H-NMR, ¹³C-NMR, FT-IR, CHNS Microanalysis)

The structural confirmation of newly synthesized this compound derivatives is established through a combination of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify key functional groups. For example, in Schiff base derivatives, the appearance of a stretching band for the imine group (C=N) between 1650-1657 cm⁻¹ and the disappearance of the NH₂ absorption band confirms the reaction. pharmainfo.in The characteristic β-lactam C=O stretch is typically observed around 1732-1734 cm⁻¹. pharmainfo.in

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H-NMR spectra of Schiff bases show a singlet for the -CH=N- proton around 8.57 ppm and multiplets for aromatic protons. pharmainfo.in For dipeptide derivatives, specific signals corresponding to the amino acid residues are observed. rjptonline.org

¹³C-NMR is also employed to confirm the carbon framework of the new derivatives. rjptonline.org

Elemental Microanalysis (CHNS) provides the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of the synthesized compounds. pharmainfo.inderpharmachemica.comnih.gov The experimental percentages are compared with the calculated values for the proposed structures to verify their composition. pharmainfo.inderpharmachemica.com

Table 1: Spectroscopic and Elemental Analysis Data for Selected this compound Schiff Base Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound ID | Aldehyde Reactant | Yield (%) | M.P. (°C, decomp.) | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) | CHNS Analysis (Found/Calcd.) |

|---|---|---|---|---|---|---|

| 2a | Benzaldehyde | 61.9 | 275 | 1734 (C=O, β-lactam), 1654 (C=N, imine) | 8.57 (s, 1H, -CH=N-), 7.82–7.51 (m, 5H, Ar-H) | C: 48.28/48.68, H: 3.04/3.27, N: 14.36/14.19, S: 13.29/13.00 |

| 2e | Cinnamaldehyde | 36.8 | 275 | 1733 (C=O, β-lactam), 1654 (C=N, imine) | 7.60–7.32 (m, 5H, Ar-H), 7.51 (s, 1H, -CH=N-), 7.22 & 6.85 (d, 2H, HC=CH) | C: 50.29/50.86, H: 3.22/3.49, N: 13.73/13.48, S: 12.66/12.34 |

| 2g | 3-Nitrobenzaldehyde | 40.7 | 290 | 1732 (C=O, β-lactam), 1655 (C=N, imine), 1515 & 1320 (C-NO₂) | 8.57 (s, 1H, -CH=N-), 8.51–7.77 (m, 4H, Ar-H) | C: 44.07/44.61, H: 2.56/2.81, N: 15.93/15.61, S: 12.18/11.91 |

Data sourced from Alwan et al., 2017. pharmainfo.in

In Vitro Antimicrobial Spectrum and Mechanistic Efficacy of Ceftizoxime

Evaluation of Broad-Spectrum In Vitro Activity against Diverse Bacterial Genera

Ceftizoxime (B193995) demonstrates significant in vitro activity against a wide range of both Gram-positive and Gram-negative bacteria. asm.orgnih.gov

Efficacy Against Gram-Positive Organisms (e.g., Staphylococcus spp., Streptococcus spp.)

This compound is effective against several Gram-positive organisms. It shows activity against Staphylococcus aureus, including strains that produce penicillinase. nih.gov However, it is important to note that methicillin-resistant staphylococci are also resistant to this compound. nih.gov The drug is also active against Staphylococcus epidermidis, including penicillinase-producing strains. nih.gov

In addition to staphylococci, this compound is effective against various streptococcal species. This includes Streptococcus agalactiae, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.gov Generally, if a streptococcal isolate is susceptible to penicillin, it can also be considered susceptible to this compound. nih.gov However, this compound is typically not active against most strains of Enterococcus faecalis. nih.gov

Efficacy Against Gram-Negative Organisms (e.g., Enterobacteriaceae, Haemophilus influenzae, Neisseria gonorrhoeae, Pseudomonas aeruginosa)

This compound exhibits potent in vitro activity against a broad spectrum of Gram-negative bacteria. It is highly effective against members of the Enterobacteriaceae family, including Escherichia coli and Klebsiella species, with studies showing it can inhibit 80% of these isolates at a concentration of 0.025 µg/mL. asm.org It is also active against Enterobacter spp., Morganella morganii, Proteus mirabilis, Proteus vulgaris, Providencia rettgeri, and Serratia marcescens. asm.orgnih.gov

Furthermore, this compound is effective against Haemophilus influenzae, including strains that are resistant to ampicillin (B1664943), and Neisseria gonorrhoeae. asm.orgnih.gov While this compound does show activity against Pseudomonas aeruginosa, most strains are only moderately susceptible. wikidoc.org However, it has been shown to be more potent against P. aeruginosa than carbenicillin (B1668345). asm.org

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for Pathogenic Strains

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. frontiersin.org The minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com These values are crucial for assessing the in vitro potency of an antibiotic.

Studies have determined the MIC values of this compound against a variety of pathogenic strains. For example, against Escherichia coli and Klebsiella, 80% of isolates were inhibited by a this compound concentration of 0.025 µg/mL. asm.org For Haemophilus influenzae and Neisseria gonorrhoeae, including beta-lactamase producing isolates, the MICs ranged from 0.01 to 0.4 µg/mL. asm.org Against Pseudomonas aeruginosa, the MICs are generally higher, indicating moderate susceptibility. wikidoc.org

The MBC is determined by subculturing from the clear tubes in an MIC test to determine the concentration at which bacterial growth is eliminated. asm.org Generally, for bactericidal antibiotics like this compound, the MBC is no more than two to four times the MIC. nih.govscielo.br For instance, one study found that the MBC of this compound against P. aeruginosa was 512 µg/mL, which was the same as its MIC for the strains tested, indicating a predominantly bactericidal action. scielo.br

| Organism | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|

| Escherichia coli | ≤0.025 (80% of isolates) | Not specified | asm.org |

| Klebsiella spp. | ≤0.025 (80% of isolates) | Not specified | asm.org |

| Haemophilus influenzae | 0.01 - 0.4 | Not specified | asm.org |

| Neisseria gonorrhoeae | 0.01 - 0.4 | Not specified | asm.org |

| Pseudomonas aeruginosa | 512 | 512 | scielo.br |

Comparative In Vitro Efficacy Studies with Other Beta-Lactam and Non-Beta-Lactam Antimicrobials

This compound's in vitro activity has been compared to a range of other antimicrobial agents. Against Enterobacteriaceae, its activity is comparable to or greater than other third-generation cephalosporins like cefotaxime (B1668864) and ceftazidime (B193861). oup.com One study found this compound to be more active than cefotaxime against Enterobacter cloacae and Enterobacter aerogenes. asm.org It was also found to be more active against Proteus mirabilis and indole-positive Proteus species than cefoxitin (B1668866), cefotaxime, cefoperazone, and carbenicillin. asm.org

In comparison to cefuroxime (B34974) and cephalexin, this compound has demonstrated superior activity against trimethoprim-resistant E. coli. asm.org However, against Pseudomonas aeruginosa, ceftazidime is generally more active than this compound. nih.gov Against anaerobic bacteria, particularly the Bacteroides fragilis group, this compound is less active than agents like cefoxitin, clindamycin, and metronidazole. nih.gov

| Organism | This compound Activity Compared to Other Antibiotics | Source |

|---|---|---|

| Enterobacteriaceae | More active than cefotaxime against some species. More active than cefoxitin, cefoperazone, and carbenicillin against Proteus spp. | asm.org |

| Pseudomonas aeruginosa | Less active than ceftazidime. | nih.gov |

| Bacteroides fragilis group | Less active than cefoxitin, clindamycin, and metronidazole. | nih.gov |

Synergistic and Antagonistic Antimicrobial Activity of this compound in Combination Studies In Vitro

Combination therapy is often employed to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic killing effect.

Interactions with Aminoglycosides and Other Beta-Lactam Antibiotics

Studies have investigated the in vitro interaction of this compound with aminoglycosides. A synergistic effect between this compound and tobramycin (B1681333) has been observed against all tested strains of Pseudomonas aeruginosa for both bacteriostatic and bactericidal activity. oup.com The combination of this compound and amikacin (B45834) has also shown synergy or partial synergy against amikacin-resistant P. aeruginosa and multidrug-resistant Serratia marcescens and Klebsiella pneumoniae. nih.gov No antagonism was observed when this compound was combined with gentamicin. asm.org The synergistic effect of aminoglycosides with beta-lactams like this compound is predicted when the bacterial strain is susceptible to high levels of the aminoglycoside in vitro. msdmanuals.com

The combination of this compound with other beta-lactam antibiotics has also been explored. While antagonism was noted in a small percentage of isolates when this compound was combined with carbenicillin against P. aeruginosa, synergy has been reported in other combinations. asm.org For instance, a combination of cefotaxime, a related cephalosporin (B10832234), with ampicillin has shown in vivo synergistic efficacy. scielo.br Synergy between two beta-lactam antibiotics can occur if they target different penicillin-binding proteins. scielo.br In a study examining combinations against methicillin-resistant Staphylococcus aureus (MRSA), synergy was observed in 22% to 30% of strains when this compound was combined with rolitetracycline, with no antagonism found. researchgate.net

Influence of Essential and Trace Elements on In Vitro Activity

The in vitro antimicrobial efficacy of this compound can be significantly influenced by the presence of essential and trace elements. pjps.pknih.gov Interactions between the antibiotic and metal ions, which may be present in the body or co-administered in supplements, can lead to either synergistic or antagonistic effects, thereby altering the Minimum Inhibitory Concentrations (MICs) of the drug against various pathogens. pjps.pkresearchgate.net

A study investigating the interaction of this compound with various metal chlorides demonstrated a range of effects on its activity against both Gram-positive and Gram-negative bacteria. pjps.pk The elements were tested in the form of their chloride salts, including magnesium chloride, calcium chloride, chromium chloride, manganese chloride, ferric chloride, cobalt chloride, nickel chloride, copper chloride, zinc chloride, and cadmium chloride. pjps.pk

The interaction with magnesium chloride resulted in a synergistic effect, evidenced by a decrease in MIC against Staphylococcus aureus, Escherichia coli, Salmonella typhi, Proteus vulgaris, and Staphylococcus epidermidis at both 37°C and 60°C. pjps.pk Similarly, cobalt chloride interaction produced synergism against S. epidermidis, S. aureus, and S. typhi. pjps.pk In contrast, an antagonistic effect, characterized by an increase in MIC, was observed when this compound interacted with manganese chloride against Streptococcus faecalis, E. coli, and Pr. vulgaris at 37°C. pjps.pk However, at 60°C, manganese chloride showed a synergistic effect against S. aureus and S. epidermidis. pjps.pk The presence of iron chloride led to antagonism against E. coli at 37°C but synergism against S. aureus, S. typhi, and S. epidermidis. pjps.pk

These findings indicate that the presence of metal elements can markedly influence the antibacterial activity of this compound, an important consideration for its therapeutic application. pjps.pknih.gov

Table 1: Effect of Metal Ion Interaction on the In Vitro Activity of this compound Against Various Bacteria

This table summarizes the observed synergistic (enhanced activity) and antagonistic (reduced activity) effects of this compound when combined with different metal chlorides, as reported in a key study. The original MIC of this compound was reported as 32 µg/ml for E. coli, 64 µg/ml for S. aureus and S. typhi, and 128 µg/ml for S. epidermidis. The study notes a wide range of variable annotations.

| Metal Ion | Bacterial Strain | Observed Effect |

| Magnesium | Staphylococcus aureus | Synergism pjps.pk |

| Escherichia coli | Synergism pjps.pk | |

| Salmonella typhi | Synergism pjps.pk | |

| Proteus vulgaris | Synergism pjps.pk | |

| Staphylococcus epidermidis | Synergism pjps.pk | |

| Calcium | Staphylococcus aureus | Synergism pjps.pk |

| Staphylococcus epidermidis | Synergism pjps.pk | |

| Chromium | Escherichia coli | Synergism pjps.pk |

| Proteus vulgaris | Synergism pjps.pk | |

| Staphylococcus aureus | Resistance pjps.pk | |

| Salmonella typhi | Resistance pjps.pk | |

| Manganese | Streptococcus faecalis | Antagonism pjps.pk |

| Escherichia coli | Antagonism pjps.pk | |

| Proteus vulgaris | Antagonism pjps.pk | |

| Staphylococcus aureus (at 60°C) | Synergism pjps.pk | |

| Staphylococcus epidermidis (at 60°C) | Synergism pjps.pk | |

| Iron | Escherichia coli | Antagonism pjps.pk |

| Staphylococcus aureus | Synergism pjps.pk | |

| Salmonella typhi | Synergism pjps.pk | |

| Staphylococcus epidermidis | Synergism pjps.pk | |

| Cobalt | Staphylococcus epidermidis | Synergism pjps.pk |

| Staphylococcus aureus | Synergism pjps.pk | |

| Salmonella typhi | Synergism pjps.pk | |

| Nickel | Staphylococcus aureus | Synergism pjps.pk |

| Escherichia coli | Synergism pjps.pk | |

| Salmonella typhi | Synergism pjps.pk | |

| Proteus vulgaris | Synergism pjps.pk | |

| Staphylococcus epidermidis | Synergism pjps.pk | |

| Copper | Escherichia coli | Synergism pjps.pk |

| Salmonella typhi | Synergism pjps.pk | |

| Zinc | Staphylococcus aureus (at 60°C) | Synergism pjps.pk |

| Escherichia coli (at 60°C) | Synergism pjps.pk | |

| Salmonella typhi (at 60°C) | Synergism pjps.pk | |

| Proteus vulgaris (at 60°C) | Synergism pjps.pk | |

| Staphylococcus epidermidis (at 60°C) | Synergism pjps.pk | |

| Cadmium | Staphylococcus aureus | Synergism pjps.pk |

| Escherichia coli | Synergism pjps.pk | |

| Salmonella typhi | Synergism pjps.pk | |

| Proteus vulgaris | Synergism pjps.pk | |

| Staphylococcus epidermidis | Synergism pjps.pk |

Time-Kill Kinetic Studies to Assess Bactericidal Velocity and Extent

Time-kill kinetic studies are crucial for evaluating the bactericidal activity of an antimicrobial agent over time. Such studies have demonstrated that this compound possesses significant bactericidal properties, although its efficacy can vary depending on the bacterial species, its resistance profile, and the drug concentration. nih.govnih.govnih.gov

Against the Bacteroides fragilis group, this compound has shown notable bactericidal activity. In one study involving 19 strains, this compound was found to be considerably more bactericidal than cefoxitin or cefotetan (B131739) at subinhibitory concentrations (0.5 x MIC). nih.gov Specifically, at 12 hours, this compound killed 89% of the initial inoculum, whereas cefoxitin and cefotetan killed only 35% and 33%, respectively. nih.gov At inhibitory concentrations (1 x MIC), this compound killed 90% of the inoculum at 12 hours, compared to 78% for cefoxitin and 73% for cefotetan. nih.gov The killing rate of this compound was somewhat lower against strains with high MICs (≥32 µg/mL) compared to those with low MICs (≤16 µg/mL). nih.gov In another study focusing on cefoxitin-resistant strains of the B. fragilis group, this compound demonstrated greater bactericidal activity than cefotetan, with efficacy increasing as concentrations rose from subinhibitory to suprainhibitory (4 x MIC) levels. nih.gov

Time-kill kinetic studies have also confirmed the diminished activity of this compound against penicillin-resistant isolates of Streptococcus pneumoniae. nih.govresearchgate.net This highlights the importance of considering local resistance patterns when selecting cephalosporins for treating pneumococcal infections. nih.gov Similarly, in mixed infections involving Enterobacter cloacae, this compound has been shown to select for resistant mutants both in vitro and in vivo, particularly at concentrations ranging from 2 to 64 µg/ml. nih.gov

The bactericidal activity of this compound has also been compared to other cephalosporins in serum. One study found that the duration of serum bactericidal activity for this compound against S. pneumoniae was slightly shorter than that of ceftriaxone (B1232239), though this difference was not deemed clinically significant. nih.gov For six other common pathogens, including Staphylococcus aureus, Haemophilus influenzae, and Escherichia coli, the duration of serum bactericidal activity did not differ significantly between the two drugs. nih.gov

Table 2: Summary of this compound Time-Kill Kinetic Study Findings

This table presents key results from various time-kill kinetic studies, illustrating the bactericidal velocity and extent of this compound against different bacterial groups and under various conditions.

| Bacterial Species/Group | This compound Concentration | Key Finding | Reference |

| Bacteroides fragilis group | 0.5 x MIC (Subinhibitory) | Killed 89% of inoculum at 12 hours, significantly more than cefoxitin (35%) and cefotetan (33%). nih.gov | nih.gov |

| 1 x MIC (Inhibitory) | Killed 90% of inoculum at 12 hours, compared to cefoxitin (78%) and cefotetan (73%). nih.gov | nih.gov | |

| 4 x MIC (Suprainhibitory) | Showed comparable bactericidal activity to cefoxitin and cefotetan at 12 and 24 hours. nih.gov | nih.gov | |

| Cefoxitin-resistant B. fragilis group | 0.5x, 1x, and 4x MIC | Had greater bactericidal activity than cefotetan; activity increased with concentration. nih.gov | nih.gov |

| Streptococcus pneumoniae (penicillin-resistant) | Not specified | Confirmed diminished bactericidal activity compared to cefotaxime and ceftriaxone. nih.gov | nih.gov |

| Enterobacter cloacae | 2 to 64 µg/ml | Preferential selection of resistant mutants observed in vitro. nih.gov | nih.gov |

| Various pathogens (in serum) | 1 g dose | Duration of serum bactericidal activity comparable to ceftriaxone against 6 of 7 pathogens tested. nih.gov | nih.gov |

Bacterial Resistance Mechanisms and Adaptive Responses to Ceftizoxime

Beta-Lactamase Hydrolysis and Enzymatic Inactivation of Ceftizoxime (B193995)

The most prevalent mechanism of resistance to β-lactam antibiotics, including this compound, is the production of β-lactamase enzymes. taylorandfrancis.comresearchgate.net These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. researchgate.netwikipedia.org

Stability against Plasmid-Mediated Beta-Lactamases (e.g., TEM, SHV, CTX)

Plasmid-mediated β-lactamases are a significant cause of resistance in Gram-negative bacteria. taylorandfrancis.comfrontiersin.org The most common types are TEM, SHV, and CTX-M enzymes. frontiersin.orgbsac.org.uk While this compound was designed to be more stable against the hydrolytic activity of earlier β-lactamases like TEM-1 and SHV-1, the evolution of extended-spectrum β-lactamases (ESBLs) has posed a new challenge. nih.govresearchgate.netasm.org

ESBLs, which are often variants of TEM and SHV enzymes, possess an expanded substrate profile that includes third-generation cephalosporins. wikipedia.orgfrontiersin.orgbsac.org.uk For instance, certain CTX-M-type β-lactamases can efficiently hydrolyze cefotaxime (B1668864) and, to a lesser extent, other oxyimino-cephalosporins. asm.orgbioline.org.br However, studies have shown that this compound can remain relatively stable against some plasmid-mediated β-lactamases. For example, a novel plasmid-mediated β-lactamase, FEC-1, isolated from Escherichia coli, was found to hydrolyze several oxyimino-cephalosporins but showed fair stability to this compound. asm.orgresearchgate.net

The table below summarizes the relative stability of this compound against common plasmid-mediated β-lactamases.

| Beta-Lactamase Type | This compound Stability | Key Findings |

| TEM | Generally stable against narrow-spectrum variants, but susceptible to hydrolysis by some ESBL derivatives. | ESBL variants of TEM have mutations that expand the active site, allowing for the accommodation and hydrolysis of third-generation cephalosporins. frontiersin.orgbsac.org.uk |

| SHV | Similar to TEM, stable against parent enzymes but can be hydrolyzed by ESBL variants. | SHV-type ESBLs are a significant cause of resistance in Klebsiella pneumoniae and other Enterobacteriaceae. frontiersin.orgbioline.org.br |

| CTX-M | Variable stability. Some CTX-M enzymes, particularly those in the CTX-M-1, -2, and -9 groups, can hydrolyze this compound, though often less efficiently than cefotaxime. | CTX-M enzymes have become the most widespread type of ESBL globally. frontiersin.orgasm.org |

Interaction with Chromosomally Encoded AmpC Beta-Lactamases and Inducibility

Many Gram-negative bacteria, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, possess chromosomally encoded AmpC β-lactamases. oup.comnih.gov These enzymes are typically inducible, meaning their expression is low in the absence of an inducing agent but can be significantly increased in the presence of certain β-lactam antibiotics. oup.comjcdr.net

This compound is considered a weak inducer of AmpC β-lactamase expression. oup.com However, it is a substrate for these enzymes. nih.govjcdr.net Therefore, in infections caused by bacteria with inducible AmpC, therapy with this compound can select for mutants that constitutively overexpress AmpC, leading to clinical resistance. oup.comasm.org These derepressed mutants produce large amounts of the enzyme, resulting in resistance to a broad range of cephalosporins, including this compound. nih.govasm.org

Alterations in Penicillin-Binding Proteins (PBPs) as Resistance Determinants

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. etflin.comasm.org β-lactam antibiotics, including this compound, exert their bactericidal effect by binding to and inactivating these enzymes. etflin.com Alterations in PBPs that reduce their affinity for this compound are a significant mechanism of resistance, particularly in Gram-positive bacteria. asm.orgoup.com

Reduced Binding Affinity of Modified PBPs for this compound

Mutations in the genes encoding PBPs can lead to structural changes in the protein, decreasing the binding affinity of this compound. asm.orgoup.com This reduced affinity allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic.

For example, in Staphylococcus aureus, a laboratory mutant selected for this compound resistance was found to have a single amino acid substitution (P458L) in PBP2, which is located near the catalytic site. oup.com This mutation resulted in a decreased affinity of PBP2 for this compound. asm.orgasm.org Another study demonstrated that a spontaneous resistant mutant of S. aureus had an increased this compound minimum inhibitory concentration (MIC) and a decreased affinity of its PBP2 for this compound. asm.org

The table below highlights key research findings on reduced PBP binding affinity.

| Bacterial Species | Affected PBP | Mutation/Alteration | Impact on this compound Binding |

| Staphylococcus aureus | PBP2 | P458L substitution | Decreased binding affinity. asm.orgoup.com |

| Staphylococcus aureus | PBP2 | Undefined mutation in a spontaneous resistant mutant | Decreased binding affinity. asm.org |

| Enterococcus faecium | PBP5 | Overproduction and mutations | Decreased affinity for β-lactams in general. oup.com |

Role of Acquired PBPs (e.g., PBP2A in MRSA) in Conferring Resistance

The acquisition of a novel PBP with inherently low affinity for β-lactam antibiotics is a major mechanism of resistance, most notably in methicillin-resistant Staphylococcus aureus (MRSA). MRSA strains produce an acquired PBP called PBP2a (or PBP2'), encoded by the mecA gene. asm.orgacs.orgbiorxiv.org

PBP2a has a very low affinity for most β-lactam antibiotics, including this compound. asm.orgbiorxiv.org This allows MRSA to continue peptidoglycan synthesis and survive in the presence of otherwise lethal concentrations of these drugs. acs.org While the native PBPs of MRSA are still susceptible to inhibition by this compound, the transpeptidase activity of PBP2a can bypass this inhibition, leading to high-level resistance. asm.orgacs.org The introduction of the mecA gene into a this compound-sensitive S. aureus strain has been shown to increase its resistance to the antibiotic. asm.org

Efflux Pump Systems and Active Extrusion of this compound from Bacterial Cells

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell. asm.orgnih.gov The overexpression of these pumps can lead to a decrease in the intracellular concentration of an antibiotic, thereby contributing to resistance. nih.govmdpi.com

Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family. mdpi.com

While β-lactamase production and PBP alterations are the primary mechanisms of resistance to this compound, efflux pumps can also play a role, often in concert with these other mechanisms. taylorandfrancis.comasm.org In Gram-negative bacteria, RND-type efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in Pseudomonas aeruginosa, are particularly important in conferring multidrug resistance, which can include cephalosporins. asm.orgmdpi.com Overexpression of these pumps can contribute to reduced susceptibility to this compound by actively pumping the drug out of the periplasmic space. researchgate.netmdpi.com In S. aureus, efflux pumps of the MFS family, such as NorA, can also contribute to reduced susceptibility to various antimicrobial agents. nih.gov

Resistance to this compound in Gram-negative bacteria is significantly influenced by changes in the outer membrane, which acts as a primary barrier to antibiotic entry. mdpi.comresearchgate.net This membrane's permeability is largely dictated by protein channels known as porins, which facilitate the influx of hydrophilic compounds like this compound. mdpi.comsrce.hr Bacteria can develop resistance by modifying these channels to reduce the intracellular concentration of the antibiotic, thereby preventing it from reaching its target, the penicillin-binding proteins (PBPs). frontiersin.orgtaylorandfrancis.com

Downregulation or Loss of Porin Expression

A primary mechanism for reducing this compound uptake is the downregulation or complete loss of outer membrane porin (OMP) expression. taylorandfrancis.com In Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, the major non-specific porins involved are OmpF and OmpC, and their homologues OmpK35 and OmpK36, respectively. nih.govoup.com These channels are the main entry route for many hydrophilic antibiotics, including β-lactams. frontiersin.org

Reduced expression of these porins decreases the influx of the antibiotic across the outer membrane. mdpi.com For instance, studies on K. pneumoniae have demonstrated that the loss of porins is associated with resistance to cephamycins like cefoxitin (B1668866), a finding that extends to other cephalosporins. oup.com In one study of clonally related K. pneumoniae isolates, a porin-deficient isolate showed significantly elevated minimum inhibitory concentrations (MICs) for several β-lactams compared to porin-expressing isolates. oup.com While all isolates produced an SHV-2a extended-spectrum β-lactamase (ESBL), the loss of porins conferred additional resistance to cefoxitin (MIC of 128 µg/ml vs. 2-8 µg/ml) and raised the MICs for cefotaxime and cefepime. oup.com Similarly, in E. coli, the loss of OmpC and OmpF porins is associated with resistance to cefoxitin and can contribute to decreased susceptibility to other cephalosporins. nih.govmdpi.com The loss of OmpF, in particular, has been shown to reduce the permeability of cephamycin antibiotics. asm.org

The expression of these porins is often regulated by environmental conditions and global regulatory systems. mdpi.com For example, K. pneumoniae typically expresses OmpK35 (an OmpF homologue) under low osmolarity, while OmpK36 (an OmpC homologue) is expressed under both low and high osmolarity conditions. oup.com Many ESBL-producing clinical isolates of K. pneumoniae only synthesize OmpK36, as OmpK35 allows for more efficient cephalosporin (B10832234) penetration. oup.com

| Bacterial Species | Porin(s) Affected | Associated Resistance Profile | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | Loss of OmpK35/OmpK36 | Increased resistance to cefoxitin, cefotaxime, cefepime, and meropenem. | oup.com |

| Escherichia coli | Loss of OmpC and OmpF | Associated with cefoxitin resistance and low-level β-lactam resistance. | nih.govmdpi.com |

| Salmonella typhimurium | Reduced expression of OmpC, OmpD, OmpF | Resulted from exposure to increasing cephalosporin concentrations. | mdpi.com |

Mutational Events Affecting Porin Channel Structure and Permeation

A critical area for such mutations is the L3 loop, which constricts inward from the channel wall and is a key determinant of the pore's size and properties. mdpi.com In a clinical isolate of K. pneumoniae, a two-amino-acid insertion in the L3 loop of the OmpK36 porin was found to reduce the pore diameter by 26%, leading to carbapenem (B1253116) resistance. acs.org While this study focused on carbapenems, the principle of channel constriction applies to other β-lactams that use this entry route.

Other mutations can affect the transverse electric field within the pore without significantly changing its diameter. acs.org In E. coli, studies of OmpC mutants from clinical isolates revealed that amino acid substitutions could alter the channel's internal electrostatics, which in turn decreased the permeability of antibiotics, including the third-generation cephalosporin cefotaxime. acs.org These structural changes demonstrate a sophisticated mechanism of resistance where the channel remains present but its function as an antibiotic conduit is compromised. mdpi.com

Genetic and Molecular Basis of Resistance Development

The development of this compound resistance is underpinned by specific genetic events, which can range from spontaneous mutations in the bacterial chromosome to the acquisition of mobile genetic elements. taylorandfrancis.commdpi.com

Chromosomal mutations are a key source of resistance. These can occur in the genes that encode the drug's targets, the penicillin-binding proteins (PBPs). For example, a study on Staphylococcus aureus (a Gram-positive bacterium, but illustrating the principle) identified a spontaneous mutant resistant to this compound. asm.org This resistance was traced to a single point mutation in the pbpB gene (encoding PBP2), which led to a proline-to-leucine substitution. asm.orgresearchgate.net This single amino acid change decreased the affinity of PBP2 for this compound and was directly linked to an increase in the antibiotic's MIC from 0.8 µg/ml to 6 µg/ml. asm.org In Gram-negative bacteria, mutations can also occur in regulatory genes like ompR, which controls the expression of OmpF and OmpC porins, leading to heritable decreases in porin expression. mdpi.com

Perhaps more significant for the rapid spread of resistance is the horizontal transfer of resistance genes via mobile genetic elements like plasmids and transposons. mdpi.comdovepress.comfrontiersin.org Plasmids can carry a variety of resistance determinants, including genes for powerful β-lactamase enzymes capable of inactivating this compound. frontiersin.org Plasmid-mediated AmpC β-lactamases are a notable example; they confer resistance to a wide range of cephalosporins, including this compound, cefotaxime, and ceftazidime (B193861), as well as cephamycins like cefoxitin. nih.gov The genes encoding these enzymes, such as CMY, DHA, and ACT, have been found on plasmids in bacteria like K. pneumoniae and E. coli, which typically lack a chromosomal ampC gene or express it at low levels. dovepress.comnih.gov The acquisition of these plasmids can instantly convert a susceptible strain into a resistant one. nih.gov These plasmids often carry multiple resistance genes, leading to multidrug-resistant phenotypes. dovepress.com

Selection of Resistant Bacterial Mutants under Sub-Inhibitory this compound Concentrations In Vitro

Exposure to antibiotic concentrations that are below the MIC (sub-inhibitory) can create a selective pressure that favors the growth of resistant bacterial mutants. nih.govoup.com Studies have shown that this compound, like other β-lactams, can select for resistant subpopulations.

In one study using a murine abscess model with a mixed infection of Bacteroides fragilis and Enterobacter cloacae, the selection of this compound-resistant E. cloacae mutants was directly observed. asm.org While this compound-resistant mutants were present in the untreated control population at a low frequency (10⁻⁵ to 10⁻⁷), therapy with certain doses of this compound caused these resistant mutants to be selected and amplified, increasing their frequency to as high as 10⁻¹ to 10⁻². asm.org The study found that the selection of resistant mutants followed an inverse U-shaped curve in relation to drug exposure, with intermediate concentrations being most likely to select for resistance. asm.org Very high doses that effectively eliminated the entire bacterial population prevented the emergence of resistance. asm.org

Time-kill kinetics studies also provide insight into the effects of sub-inhibitory concentrations. A study on the Bacteroides fragilis group found that this compound at half its MIC was significantly more bactericidal than cefoxitin or cefotetan (B131739) at the same sub-inhibitory level, killing 89% of the inoculum within 12 hours. nih.gov This suggests that even at concentrations too low to fully inhibit growth, this compound exerts a strong selective pressure. Another study noted that culturing methicillin-susceptible S. aureus in broth with sub-MIC levels of this compound could lead to the selection of highly resistant strains. oup.com

| Condition | Mutant Frequency (MF) | Observation |

|---|---|---|

| Untreated Controls | 10-5 to 10-7 | Resistant mutants exist at a low baseline frequency. |

| This compound Therapy (intermediate doses) | Increased to 10-2 to 10-1 | Therapy selected for and amplified the pre-existing resistant subpopulation. |

| This compound Therapy (high doses) | Resistance emergence prevented | High drug exposure eliminated the bacterial population before resistant mutants could be selected. |

Analytical and Bioanalytical Methodologies for Ceftizoxime Research

High-Performance Liquid Chromatography (HPLC) Methods for Ceftizoxime (B193995) Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of cephalosporins due to its selectivity, accuracy, and ease of use. researchgate.net Several HPLC methods, particularly those employing reverse-phase chromatography, have been established for the determination of this compound. researchgate.netresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied method for the analysis of this compound. researchgate.net The development of these methods involves creating a simple, rapid, and reliable procedure for the estimation of the compound. For instance, a rapid and simple RP-HPLC method was developed for the simultaneous estimation of ceftriaxone (B1232239) and this compound. asianpubs.org Validation of these methods is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure their suitability for their intended purpose. wiserpub.comrjptonline.org

The validation process confirms that the analytical procedure is specific, accurate, and precise. nih.gov For example, a specific RP-HPLC method was developed and validated for the simultaneous determination of this compound or cefazolin (B47455) in the presence of ascorbic acid in both pharmaceutical formulations and human serum. nih.gov These methods typically involve protein precipitation using agents like acetonitrile (B52724) when analyzing biological samples such as serum, followed by chromatographic separation. researchgate.nettandfonline.com

The optimization of chromatographic conditions is a critical step in the development of a robust HPLC method for this compound analysis. This involves the careful selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

Stationary Phase : Reversed-phase columns, particularly C18 and C8 columns, are the most common stationary phases used for this compound analysis. researchgate.netasianpubs.orgsysrevpharm.org For example, a Kromasil 100 C18 column (5 µm, 25 x 0.46 cm) and a Phenomenex reverse-phase C18 column (25 x 0.46 cm i.d., 5 µm particle size) have been successfully used. asianpubs.orgnih.gov Other columns like the µBondapak Alkyl Phenyl and XTerra Phenyl columns have also been employed. tandfonline.comnih.govtandfonline.com

Mobile Phase : The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Common combinations include methanol (B129727) and water, acetonitrile and water, or acetonitrile with a phosphate (B84403) or acetate (B1210297) buffer. researchgate.netasianpubs.orgnih.govsysrevpharm.org For instance, a mobile phase of methanol and water was used at a flow rate of 1.0 mL/min for separating ceftriaxone and this compound. asianpubs.org Another method utilized 13% acetonitrile in a 0.02 M phosphate buffer (pH 2.6). tandfonline.com The pH of the mobile phase is a crucial parameter that can be adjusted to optimize the retention and peak shape of this compound. sysrevpharm.org

Flow Rate : Flow rates are generally maintained between 0.8 mL/min and 1.5 mL/min to ensure efficient separation within a reasonable analysis time. asianpubs.orgtandfonline.comsysrevpharm.org

Detection Wavelength : Ultraviolet (UV) detection is commonly used for the quantification of this compound. The detection wavelength is selected based on the UV absorption maximum of this compound to ensure maximum sensitivity. Wavelengths of 254 nm, 265 nm, 270 nm, and 310 nm have been reported for its detection. researchgate.netasianpubs.orgnih.govtandfonline.comtandfonline.com

The following table summarizes optimized chromatographic conditions from various validated HPLC methods for this compound quantification.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Reverse-phase C18 (25 x 0.46 cm, 5 µm) | Methanol and Water | 1.0 | 310 | asianpubs.org |

| Reverse-phase C-18 | 13% Acetonitrile and 2.8% Acetic Acid | Not Specified | 310 | researchgate.net |

| Kromasil 100, C18 (5 µm, 25 x 0.46 cm) | Acetonitrile: Water (60:40 v/v) | 0.75 | 270 | nih.gov |

| µBondapak Alkyl Phenyl | Acetonitrile-phosphate buffer | 1.5 | 254 | tandfonline.com |

| Agilent Zobrax C8 (5µm, 250 mm×4.6 mm) | 0.1 M Ammonium (B1175870) acetate buffer (pH 5.6): Acetonitrile (95:5 v/v) | 0.8 | 250 | sysrevpharm.org |

Validation of an analytical method ensures its reliability for quantitative analysis. The key parameters evaluated for this compound HPLC methods include linearity, sensitivity (LOD and LOQ), accuracy, precision, and reproducibility.

Linearity : HPLC methods for this compound demonstrate excellent linearity over a specific concentration range. For example, a linear relationship between peak height ratio and concentration was established from 1.5 to 100 µg/mL. researchgate.net Another method showed linearity in the concentration range of 1-5 µg/mL. asianpubs.org A study using an LC-MS-MS method reported a linear range of 2.50 to 10,000 ng/mL in serum and 0.500 to 50.0 µg/mL in urine, with a correlation coefficient (r) greater than 0.99. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters define the sensitivity of the method. For a simultaneous determination of cefazoline or this compound, the LOD was found to be 0.1 µg/mL and the LOQ was 0.3 µg/mL. nih.gov Another method reported detection limits ranging from 1.0-1.5 µg/mL. asianpubs.org A highly sensitive UPLC-MS-MS method established an LLOQ of 2.50 ng/mL in serum and 0.500 µg/mL in urine. nih.govnih.gov

Accuracy : Accuracy is typically assessed through recovery studies. A method of standard addition for this compound revealed a recovery of 97.7-100.2%. asianpubs.org An LC-MS-MS method demonstrated accuracy with relative errors within ±15%. nih.govnih.gov

Precision and Reproducibility : Precision is evaluated by intra- and inter-day variations, with results expressed as the relative standard deviation (RSD). A validated method for this compound showed an inter- and intra-day coefficient of variation (CV) of less than 3%. nih.gov LC-MS-MS methods have shown intra- and inter-batch precisions with RSD values all below 15%. nih.govnih.gov Reproducibility is confirmed by comparing results between different laboratories or analysts. jbclinpharm.org

The table below presents a summary of validation parameters from different studies on this compound.

| Parameter | Value | Matrix | Reference |

| Linearity Range | 1.5 - 100 µg/mL | Serum | researchgate.net |

| Linearity Range | 2.50 - 10,000 ng/mL | Serum | nih.govnih.gov |

| Linearity Range | 0.500 - 50.0 µg/mL | Urine | nih.govnih.gov |

| LOD | 1.0 - 1.5 µg/mL | Not Specified | asianpubs.org |

| LOD | 0.1 µg/mL | Pharmaceutical Formulation / Serum | nih.gov |

| LOQ | 0.3 µg/mL | Pharmaceutical Formulation / Serum | nih.gov |

| LLOQ | 2.50 ng/mL | Serum | nih.govnih.gov |

| Accuracy (% Recovery) | 97.7 - 100.2% | Not Specified | asianpubs.org |

| Accuracy (% Relative Error) | Within ±15% | Serum / Urine | nih.govnih.gov |

| Precision (% CV / % RSD) | < 3% | Pharmaceutical Formulation / Serum | nih.gov |

| Precision (% RSD) | < 15% | Serum / Urine | nih.govnih.gov |

Optimization of Chromatographic Conditions (Stationary and Mobile Phases, Flow Rate, Detection Wavelength)

Hyphenated Techniques for Comprehensive this compound Analysis

To obtain more detailed information on the molecular structure and to analyze complex mixtures, HPLC is often coupled with more powerful detection techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS), and its more sensitive tandem version (LC-MS-MS), is a powerful tool for the analysis of this compound. researchgate.net It provides molecular weight information and, through fragmentation analysis, offers structural details. The molecular formula of this compound is C₁₃H₁₃N₅O₅S₂ and its molecular weight is 383.4 g/mol . nih.govscbt.com

A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method has been developed and validated for determining this compound in human serum and urine. nih.govnih.gov This method utilized electrospray ionization (ESI) in the positive ion mode and employed multiple reaction monitoring (MRM) to monitor the ion transition at m/z 383.9 → 227.0, which is characteristic of this compound fragmentation. nih.govnih.govresearchgate.net LC-MS is also instrumental in identifying impurities and degradation products of this compound by analyzing their mass fragmentation patterns. researchgate.netmagtechjournal.comresearchgate.net For instance, the structures of major degradation products of this compound were identified using LC-MS, which helped in understanding the impurity profile of the drug. researchgate.netscience.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a premier technique that combines the superior separation capability of HPLC with the powerful structure elucidation ability of NMR spectroscopy. conicet.gov.arwordpress.com While LC-MS provides molecular weight and fragmentation data, LC-NMR offers detailed and unambiguous structural information. This is particularly valuable for the characterization of unknown impurities or degradation products.

The process-related impurities in this compound sodium bulk drug have been identified, isolated, and characterized using a combination of analytical and preparative HPLC, LC-MS-MS, IR, and NMR (¹H and ¹³C) techniques. conicet.gov.arwordpress.com By comparing the spectra of the impurities with that of the active pharmaceutical ingredient (API), their structures can be definitively elucidated. conicet.gov.ar Although offline NMR studies after impurity isolation are common, online LC-NMR has gained popularity for the analysis of complex mixtures like drug formulations. researchgate.netnih.gov The application of LC-NMR, alongside LC-MS and LC-IR, has been demonstrated for identifying degradation products of similar third-generation cephalosporins, confirming its utility for detailed structural analysis. nih.gov

Solvent-Elimination LC-Infrared (LC-IR) for Functional Group Confirmation

Liquid chromatography-infrared (LC-IR) spectroscopy serves as a powerful analytical tool for the structural elucidation of molecules by combining the separation capabilities of liquid chromatography with the functional group identification power of infrared spectroscopy. chromatographyonline.com The solvent-elimination interface is particularly crucial in this hyphenated technique, as it removes the mobile phase, which would otherwise interfere with the IR spectral analysis. chromatographyonline.com This approach allows for the acquisition of clean, solvent-free IR spectra of the analyte as it elutes from the chromatography column.

In the context of cephalosporin (B10832234) research, solvent-elimination LC-IR has proven valuable for confirming structural modifications and identifying degradation products. For instance, in a study on the degradation of cefpodoxime (B17579) proxetil, a related third-generation cephalosporin, LC-IR was instrumental in confirming the hydrolysis of the ester group by providing information on the presence of a carboxyl functional group. nih.gov This demonstrates the technique's ability to pinpoint specific changes in functional groups, a task that is critical for identifying unknown impurities or metabolites. nih.gov

The infrared spectrum of a cephalosporin like this compound provides a unique fingerprint based on its molecular structure. Specific absorption peaks in the IR spectrum correspond to the vibrational frequencies of its constituent functional groups. frontiersin.org While direct LC-IR studies on this compound are not extensively detailed in the cited literature, analysis of related compounds like cefotaxime (B1668864) provides insight into the expected characteristic absorptions. These include:

β-Lactam Ring: A characteristic carbonyl stretching vibration is typically observed at a high wavenumber (e.g., ~1768 cm⁻¹ for a cefotaxime dimer), which is indicative of the strained four-membered ring. frontiersin.org

Amide Group: The acetamido side chain exhibits N-H bending and C-N stretching vibrations (e.g., ~1531 cm⁻¹). frontiersin.org

Carboxylic Acid/Ester Group: The C=O stretching vibration of a carboxylic acid group appears at a distinct frequency (e.g., ~1624 cm⁻¹). frontiersin.org

Methoxyimino Group: The C=N stretching vibration of the methoxyimino group is also identifiable (e.g., ~1669 cm⁻¹). frontiersin.org

By coupling LC with IR, researchers can separate this compound from impurities or metabolites and obtain individual IR spectra for each component. This allows for the unambiguous confirmation of the integrity of key functional groups or the identification of structural changes, such as the opening of the β-lactam ring or modification of the side chains. nih.govfrontiersin.org

Spectrophotometric and Other Physicochemical Assays for this compound Quantification

Spectrophotometry provides a range of simple, rapid, and cost-effective methods for the quantification of this compound in bulk drug and pharmaceutical formulations. These methods are typically based on the intrinsic ultraviolet (UV) absorption of the molecule or on the formation of a colored complex through a chemical reaction.

UV-Visible Spectrophotometry

Direct UV spectrophotometry relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. This compound sodium has a characteristic absorption in the UV region. Official methods specify dissolving the substance in water and measuring the absorbance at a specific wavelength. For instance, one method describes measuring the absorbance of a 10 µg/mL solution at 235 nm. chembk.com Another official monograph notes that the absorption spectrum of a 1 in 63,000 solution should be compared to a reference spectrum. nihs.go.jp In studies involving nanocarrier drug delivery systems, UV-Vis spectrophotometry at a λmax of 298 nm has been used to determine the amount of encapsulated this compound. nih.govnih.gov

| Wavelength (λmax) | Solvent/Medium | Concentration Range | Source |

|---|---|---|---|

| 235 nm | Water | ~10 µg/mL | chembk.com |

| 298 nm | Aqueous/PBS | 1.25–20 µg/mL | nih.govnih.gov |

Colorimetric and Derivatization Spectrophotometry

To enhance specificity and sensitivity, various colorimetric methods have been developed. These involve reacting this compound with a chromogenic reagent to produce a colored product that can be measured in the visible region of the spectrum, minimizing interference from excipients.

Reaction with Sodium Nitrite (B80452): this compound, as part of the class of 2-aminothiazolyl-4-yl-2-alkoxyiminoacetamido β-lactams, undergoes a highly specific reaction with sodium nitrite in an acidic environment. This reaction yields a stable purple or cherry-red colored product with a maximum absorbance (λmax) at 500 nm. nih.govjst.go.jp The method demonstrates a linear relationship between color intensity and concentration over a range of 12.5–200 µg/mL. nih.govjst.go.jp

Reaction with Folin-Ciocalteu (F-C) Reagent: In an alkaline medium (20% sodium carbonate), this compound reacts with the Folin-Ciocalteu reagent to form a blue-colored chromogen. asianpubs.org This method has been developed for the quantitative determination of several cephalosporins, including this compound. For this compound analysis, the procedure involves using 1.5 mL of F-C reagent and 2.5 mL of sodium carbonate solution. asianpubs.org

Reaction with Ammonium Molybdate (B1676688): A general method applicable to a wide variety of cephalosporins, including this compound, involves a reaction with ammonium molybdate in a sulfuric acid medium. tandfonline.com The antibiotic is heated with the reagent at 91.5°C for 15 minutes, and the absorbance of the resulting colored product is measured at 670 nm. The method follows Beer's law for up to 125 to 150 µg of cephalosporin in the final 5 mL solution. tandfonline.com

Complexation with Metal Ions: this compound can form colored complexes with metal ions, which can be used for its quantification. A method has been developed for the determination of five thiazole (B1198619) cephalosporins, including this compound, based on the formation of a yellow to yellowish-brown complex with palladium (II) chloride in the presence of a surfactant. nih.gov

Oxidation and Complexation: A flow injection analysis method has been proposed for several cephalosporins, including this compound. sciepub.com The method involves alkaline hydrolysis of the cephalosporin at 80°C, followed by oxidation with Fe³⁺ in a sulfuric acid medium to produce Fe²⁺. The resulting ferrous ion is then complexed with o-phenanthroline at pH 4.2 to form a red complex, Fe(o-phen)₃²⁺, which is measured spectrophotometrically. sciepub.com

| Reagent(s) | Principle | Wavelength (λmax) | Linear Range | Source |

|---|---|---|---|---|

| Sodium Nitrite in acid | Formation of a purple/cherry-red color | 500 nm | 12.5–200 µg/mL | nih.govjst.go.jp |

| Folin-Ciocalteu (F-C) Reagent / Sodium Carbonate | Formation of a blue chromogen | Not Specified for this compound | Not Specified for this compound | asianpubs.org |

| Ammonium Molybdate / Sulfuric Acid | Formation of a colored product upon heating | 670 nm | Up to 25-30 µg/mL | tandfonline.com |

| Palladium (II) Chloride / Sodium Lauryl Sulphate | Formation of a yellow-brown complex | Not Specified | Not Specified | nih.gov |

| NaOH, Fe³⁺, o-phenanthroline | Hydrolysis, oxidation of Fe³⁺ to Fe²⁺, and complexation | Not Specified | Not Specified | sciepub.com |

Other Physicochemical Assays

Beyond spectrophotometry, other physicochemical methods are employed in this compound research. A colorimetric estimation method based on phosphorus content has been used to indirectly study the interaction of this compound with phospholipids. ijpsonline.com In this method, total lipids are extracted and digested, followed by a reaction with amidol and ammonium molybdate to produce a blue color, which is measured at 680 nm. A reduction in inorganic phosphorus content in the presence of the drug suggested an affinity for phospholipids. ijpsonline.com High-performance liquid chromatography (HPLC) is another principal physicochemical technique used for the separation and quantification of this compound, often favored for its high specificity and ability to resolve the drug from its impurities and metabolites simultaneously. researchgate.netresearchgate.net

Degradation Pathways and Stability Profiling of Ceftizoxime